An In-depth Technical Guide to Dipropyl Phthalate-d4: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Dipropyl Phthalate-d4: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Dipropyl phthalate-d4, a deuterated analog of Dipropyl phthalate. This document is intended for researchers, scientists, and professionals in drug development and analytical sciences who utilize isotopically labeled compounds as internal standards for quantitative analysis.
Chemical Properties and Structure
Dipropyl phthalate-d4 is a stable, isotopically labeled form of Dipropyl phthalate where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution results in a mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1] Its physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value |
| Appearance | Clear, colorless oil[2] |
| Storage Temperature | 2-8°C, in a refrigerator[2] |
| Shipping Conditions | Ambient temperature[2] |
Chemical Identifiers and Molecular Properties
| Property | Value |
| Chemical Name | Dipropyl phthalate-d4 |
| Synonyms | Di-n-propyl phthalate-d4, Phthalic acid, bis-n-propyl ester (3,4,5,6) D4, 1,2-Benzenedicarboxylic Acid 1,2-Dipropyl Ester-d4, NSC 15314-d4 |
| CAS Number | 358731-29-0 |
| Molecular Formula | C₁₄H₁₄D₄O₄ |
| Molecular Weight | 254.31 g/mol |
| Canonical SMILES | CCCOC(=O)C1=C(C(=C(C(=C1[2H])[2H])[2H])C(=O)OCCC)[2H] |
| InChI Key | MQHNKCZKNAJROC-KDWZCNHSSA-N |
Synthesis
The synthesis of Dipropyl phthalate-d4 typically involves a two-step process: the deuteration of the aromatic ring of a suitable precursor followed by esterification.
Synthesis of Phthalic Anhydride-d4
A common precursor for the synthesis is Phthalic anhydride-d4. This can be synthesized from commercially available deuterated starting materials or through hydrogen-deuterium exchange reactions on phthalic anhydride.
Esterification
The deuterated phthalic anhydride is then esterified with n-propanol. This reaction is typically carried out in the presence of an acid catalyst and under conditions that facilitate the removal of water to drive the reaction to completion.[3][4][5][6]
Reaction Scheme:
Experimental Protocols
Dipropyl phthalate-d4 is primarily used as an internal standard in chromatographic and mass spectrometric analyses. Below are representative experimental protocols for its characterization and application.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Objective: To confirm the structure and assess the isotopic purity of the propyl chains.
-
Sample Preparation: Dissolve a small amount of the neat oil in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Parameters (Representative):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Expected Spectrum: The spectrum will show signals corresponding to the propyl groups. The aromatic region (typically 7.5-7.7 ppm for the unlabeled compound) should be devoid of signals, confirming the deuteration of the benzene ring.[7][8][9][10][11]
-
-
¹³C NMR Spectroscopy:
-
Objective: To confirm the carbon skeleton of the molecule.
-
Sample Preparation: Same as for ¹H NMR.
-
Instrument Parameters (Representative):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Expected Spectrum: The spectrum will show signals for the carbonyl carbons (around 167 ppm), the aromatic carbons (around 132 ppm and 129 ppm, with splitting due to deuterium coupling), and the carbons of the propyl chains.[1][12][13][14][15]
-
3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: As a neat liquid, a small drop of the sample is placed directly on the ATR crystal.[16][17][18][19][20]
-
Instrument Parameters (Representative):
-
Technique: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Expected Spectrum: The spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching (around 1100-1300 cm⁻¹), and C-D stretching on the aromatic ring (at lower frequencies than C-H stretching).
Chromatographic and Mass Spectrometric Analysis
Dipropyl phthalate-d4 is widely used as an internal standard for the quantification of phthalates in various matrices, including environmental samples, food, and consumer products.[21][22][23][24]
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and quantify dipropyl phthalate and other phthalates in a sample matrix.
-
Sample Preparation:
-
Homogenize the sample.
-
Spike the sample with a known amount of Dipropyl phthalate-d4 solution.
-
Perform solvent extraction (e.g., with hexane or a mixture of hexane and acetone).
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Parameters (Representative):
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 280°C (splitless mode)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection Mode: Selected Ion Monitoring (SIM)
-
Dipropyl phthalate (quantifier ion): m/z 149
-
Dipropyl phthalate-d4 (quantifier ion): m/z 153
-
-
3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To provide a sensitive and selective method for the analysis of phthalates, particularly in complex matrices.
-
Sample Preparation:
-
Homogenize the sample.
-
Spike the sample with a known amount of Dipropyl phthalate-d4 solution.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Parameters (Representative):
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water and methanol (both containing a small amount of ammonium acetate or formic acid)
-
Flow Rate: 0.3 mL/min
-
MS Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MS Detection Mode: Multiple Reaction Monitoring (MRM)
-
Dipropyl phthalate transition: e.g., m/z 251 → 149
-
Dipropyl phthalate-d4 transition: e.g., m/z 255 → 153
-
-
Logical Relationships and Workflows
The primary logical relationship involving Dipropyl phthalate-d4 is its use as an internal standard in an isotope dilution mass spectrometry workflow for quantitative analysis. This workflow is designed to correct for sample loss during preparation and for matrix effects during analysis.
Caption: Workflow for quantitative analysis using Dipropyl phthalate-d4 as an internal standard.
This diagram illustrates the key stages of the analytical process, from sample preparation, where the deuterated internal standard is introduced, through instrumental analysis and data processing, to the final, accurate quantification of the target analyte. The use of the internal standard at an early stage allows for the correction of any variations that may occur throughout the entire workflow.
References
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- 2. fses.oregonstate.edu [fses.oregonstate.edu]
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- 4. data.epo.org [data.epo.org]
- 5. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
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- 11. Ch 13 - Aromatic H [chem.ucalgary.ca]
- 12. benchchem.com [benchchem.com]
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- 14. researchgate.net [researchgate.net]
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- 17. agilent.com [agilent.com]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jascoinc.com [jascoinc.com]
- 21. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. redalyc.org [redalyc.org]
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